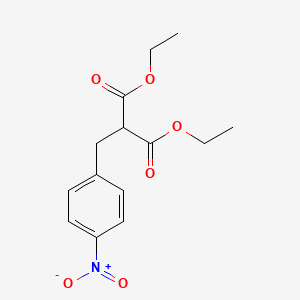
Diethyl 2-(4-nitrobenzyl)malonate
Cat. No. B3033062
Key on ui cas rn:
7598-70-1
M. Wt: 295.29 g/mol
InChI Key: DDENYKBUELXLAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05302370
Procedure details


21.4 g of lithium diisopropyl amide was added to 210 ml anhydrous tetrahydrofuran in a stream of nitrogen in a dry 3-necked flask with a drying tube and dropping funnel with pressure compensation. Next, 58.0 g of malonic acid diethyl ester in 100 ml anhydrous tetrahydrofuran was added dropwise at room temperature in 40 minutes. After 30 minutes the reaction solution was cooled to -62° C. and 39.1 g of 4-nitrobenzyl bromide in tetrahydrofuran was slowly added dropwise with vigorous agitation, followed by agitation for a further hour at -62° C., after which the precipitate was filtered cold. The filtrate was concentrated in a rotary evaporator, and the residue was dissolved in 300 ml ethanol at 65° C. and separated from the insoluble residue. 34.7 g of faintly yellowish crystals were obtained after cooling.






Identifiers


|
REACTION_CXSMILES
|
C([N-]C(C)C)(C)C.[Li+].[CH2:9]([O:11][C:12](=[O:19])[CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15])[CH3:10].[N+:20]([C:23]1[CH:30]=[CH:29][C:26]([CH2:27]Br)=[CH:25][CH:24]=1)([O-:22])=[O:21]>O1CCCC1>[CH2:9]([O:11][C:12](=[O:19])[CH:13]([CH2:27][C:26]1[CH:29]=[CH:30][C:23]([N+:20]([O-:22])=[O:21])=[CH:24][CH:25]=1)[C:14]([O:16][CH2:17][CH3:18])=[O:15])[CH3:10] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
21.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
|
Name
|
|
|
Quantity
|
210 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
58 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(CC(=O)OCC)=O
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Three
|
Name
|
|
|
Quantity
|
39.1 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C(CBr)C=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-62 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WAIT
|
Type
|
WAIT
|
|
Details
|
followed by agitation for a further hour at -62° C.
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
after which the precipitate was filtered cold
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated in a rotary evaporator
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the residue was dissolved in 300 ml ethanol at 65° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
separated from the insoluble residue
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
34.7 g of faintly yellowish crystals were obtained
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
after cooling
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)OC(C(C(=O)OCC)CC1=CC=C(C=C1)[N+](=O)[O-])=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
